molecular formula C7H15N3OS B14466931 Methyl N'-methyl-N-morpholin-4-ylcarbamimidothioate CAS No. 65719-55-3

Methyl N'-methyl-N-morpholin-4-ylcarbamimidothioate

Cat. No.: B14466931
CAS No.: 65719-55-3
M. Wt: 189.28 g/mol
InChI Key: YINWCHPEALZIOL-UHFFFAOYSA-N
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Description

Methyl N’-methyl-N-morpholin-4-ylcarbamimidothioate is a chemical compound that belongs to the class of carbamimidothioates It is characterized by the presence of a morpholine ring, a methyl group, and a carbamimidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N’-methyl-N-morpholin-4-ylcarbamimidothioate typically involves the reaction of morpholine with methyl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of Methyl N’-methyl-N-morpholin-4-ylcarbamimidothioate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N’-methyl-N-morpholin-4-ylcarbamimidothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl N’-methyl-N-morpholin-4-ylcarbamimidothioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl N’-methyl-N-morpholin-4-ylcarbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methylmorpholine: A related compound with similar structural features but different functional groups.

    N-Methyl-2-morpholin-4-ylethanamine: Another similar compound with a different substitution pattern on the morpholine ring.

Uniqueness

Methyl N’-methyl-N-morpholin-4-ylcarbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

65719-55-3

Molecular Formula

C7H15N3OS

Molecular Weight

189.28 g/mol

IUPAC Name

methyl N'-methyl-N-morpholin-4-ylcarbamimidothioate

InChI

InChI=1S/C7H15N3OS/c1-8-7(12-2)9-10-3-5-11-6-4-10/h3-6H2,1-2H3,(H,8,9)

InChI Key

YINWCHPEALZIOL-UHFFFAOYSA-N

Canonical SMILES

CN=C(NN1CCOCC1)SC

Origin of Product

United States

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